Methylliberine

Catalog No.
S1495542
CAS No.
51168-26-4
M.F
C9H12N4O3
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylliberine

CAS Number

51168-26-4

Product Name

Methylliberine

IUPAC Name

2-methoxy-1,7,9-trimethylpurine-6,8-dione

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3

InChI Key

ZVQXCXPGLSBNCX-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C

Synonyms

N-Methylliberine; 1,2,7,9-Tetramethyluric Acid; 2-Methoxy-1,7,9-trimethylpurine-6,8(1H,9H)-dione; O2,1,2,7,9-Tetramethyluric Acid

Canonical SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C

Methylliberine, also known by the trade name Dynamine®, is a purine alkaloid found in various plant species, including guarana and kucha []. While structurally similar to caffeine, it possesses distinct pharmacological properties, making it an interesting subject for scientific research. Here's a closer look at its potential applications:

Cognitive Performance and Mood

Recent studies have explored the effects of methylliberine on cognitive function and subjective well-being. One study found that acute ingestion of methylliberine improved mood, motivation, and concentration in healthy men and women, though it did not significantly impact cognitive function []. Another study focusing on eSports players observed improved reaction time and cognitive performance without affecting mood when a combination of caffeine, theacrine, and methylliberine was administered [].

Physical Performance and Endurance

Research suggests potential benefits of methylliberine for physical performance. Studies have investigated its effects on vigilance, marksmanship, and hemodynamic responses in tactical personnel, but further investigation is needed to confirm its efficacy. Additionally, some research suggests possible improvements in time to exhaustion and perceived exertion during exercise, but the evidence remains limited [].

Safety and Toxicology

Safety evaluations of methylliberine are ongoing. While generally considered safe in healthy adults at moderate doses, further research is needed to establish long-term safety and potential interactions with other substances [, ].

Methylliberine, scientifically known as O(2),1,7,9-tetramethylurate, is a purine alkaloid with the molecular formula C9H12N4O3C_9H_{12}N_4O_3 and a molecular weight of 224.22 g/mol. This compound is structurally related to methylxanthines such as caffeine and theobromine, being a metabolic derivative of caffeine via theacrine. Methylliberine is naturally found in low concentrations in certain plants, notably in the genus Coffea and Camellia assamica var. kucha .

The mechanism of action of methylliberine is still under investigation. Some studies suggest it might improve mood, focus, and energy levels without causing the jitters often associated with caffeine []. This effect could be due to interactions with neurotransmitters like dopamine or adenosine, but further research is needed to confirm this hypothesis.

Toxicity

Limited research exists on the specific toxicity of methylliberine in humans. One study found no adverse effects at a single dose of 250mg, but long-term safety profiles remain unclear [].

Methylliberine undergoes various chemical transformations, primarily involving methylation processes typical of purine derivatives. It is synthesized from caffeine through a series of enzymatic reactions where caffeine is first converted to theacrine and subsequently to methylliberine. The compound can also be further metabolized to liberine, which represents the final product in this metabolic pathway .

Key Reactions:

  • Formation from Caffeine:
    CaffeineTheacrineMethylliberine\text{Caffeine}\rightarrow \text{Theacrine}\rightarrow \text{Methylliberine}
  • Potential Degradation: Methylliberine may also degrade under certain conditions, although specific degradation pathways remain less well-characterized.

Methylliberine exhibits notable biological effects, particularly in enhancing subjective feelings of energy, concentration, motivation, and mood without significantly impacting cognitive function or vital signs . Clinical studies have shown that it can improve indices of affect and energy levels over time compared to placebo controls.

Pharmacokinetics:

  • Half-life: Approximately 1.4–1.5 hours when administered alone.
  • Interaction with Caffeine: Co-administration with caffeine reduces its oral clearance and extends caffeine's half-life .

Methylliberine can be synthesized both biologically and chemically:

  • Biological Synthesis:
    • Extracted from plants such as Coffea species.
    • Involves enzymatic pathways converting caffeine to theacrine and then to methylliberine.
  • Chemical Synthesis:
    • Synthetic routes are under investigation but typically involve methylation reactions on purine derivatives.
    • A pure synthetic form has been evaluated for safety in toxicological studies .

Methylliberine is primarily explored for its potential applications in dietary supplements and functional foods due to its stimulant-like effects similar to caffeine but with a different pharmacokinetic profile. It is marketed under names like Dynamine® and is used for enhancing physical performance and cognitive functions in various consumer products .

Studies have highlighted that methylliberine alters the pharmacokinetics of caffeine without affecting its maximum concentration levels. When taken together, methylliberine can enhance the bioavailability of caffeine while extending its half-life . This unique interaction suggests that methylliberine may modulate the effects of other methylxanthines.

Methylliberine shares structural similarities with several other compounds within the purine alkaloid family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey EffectsHalf-Life (hrs)Unique Features
CaffeineMethylxanthineStimulant3-7Well-studied; affects adenosine receptors
TheacrineMethylurateMood enhancer8-12Longer half-life; less tolerance build-up
MethylliberineMethylurateEnergy and mood booster1.4-1.5Alters caffeine pharmacokinetics
LiberineMethylurateLess studied; potential stimulantUnknownFinal product of methylliberine metabolism

Methylliberine's distinct pharmacokinetic properties set it apart from these compounds, particularly in how it interacts with caffeine without reciprocal effects on its own pharmacokinetics .

Convergent Evolution of Purine Alkaloid Metabolism

Purine alkaloids, including methylliberine, caffeine, and theacrine, evolved independently in distinct plant lineages through convergent evolution. This process involved the expansion and functional diversification of N-methyltransferase (NMT) gene families, which catalyze methyl group transfers to purine precursors. For example:

Plant LineageKey AlkaloidsEvolutionary Strategy
Coffea spp.Caffeine, theobromineTandem duplication of NMT genes
Camellia spp.Theacrine, methylliberineWhole-genome duplication (WGD)
Cacao (Theobroma)TheobromineSubstrate-specific NMT specialization

This evolutionary divergence enabled plants to develop unique alkaloid profiles for chemical defense and ecological adaptation.

Biosynthetic Pathways in Coffea and Camellia Species

Methylliberine biosynthesis intersects with caffeine metabolism in Coffea species. The primary pathway involves:

  • Caffeine Catabolism: Sequential demethylation of caffeine yields methylliberine as a minor metabolite.
  • Direct Biosynthesis: In Camellia species, methylliberine is synthesized via methyluric acid intermediates, distinct from the xanthine-based caffeine pathway.

Key Enzymes and Reactions

Enzyme TypeRole in Methylliberine BiosynthesisSubstrate Specificity
Xanthosine N-methyltransferaseConverts xanthosine to 7-methylxanthosineXanthosine derivatives
Caffeine synthaseFinal steps in caffeine biosynthesis7-methylxanthine → theobromine → caffeine
Uric acid O-methyltransferaseMethylliberine production from uric acidUric acid, 1-methyluric acid

This bifurcation underscores the complexity of purine alkaloid metabolism.

Molecular Mechanisms of Methyltransferase Activity

NMTs catalyze methyl group transfers using S-adenosylmethionine (SAM) as a co-substrate. Structural studies reveal:

  • Substrate Specificity: A single amino acid residue (e.g., aspartate vs. glutamate) determines whether NMTs act on xanthine or uric acid precursors.
  • Catalytic Efficiency: Methylliberine-specific NMTs exhibit higher kcat for uric acid derivatives compared to caffeine synthases.

Figure 1 (Hypothetical):
Schematic of NMT-mediated methylation
(Describe: Xanthosine → 7-methylxanthosine via NMT; Uric acid → methylliberine via O-methyltransferase)

Species-Specific Accumulation Patterns and Ecological Roles

Methylliberine accumulation varies across plant species and tissues:

Plant SourceMethylliberine ContentPrimary Alkaloid CompanionsEcological Role
Coffea arabicaLow (trace levels)Caffeine, theobromineDefense against herbivores
Camellia sinensisModerateTheacrine, caffeineAllelopathic interactions
Kuding tea (Ilex kaushue)HighCatechins, methyluratesAnti-obesity, antidiabetic

In Coffea, methylliberine may act as a metabolic byproduct, while in Camellia, it serves as a functional alkaloid with distinct bioactivity.

Methylliberine operates through a fundamentally different mechanism compared to traditional methylxanthines like caffeine in its interaction with adenosine receptors [1] [2]. While caffeine functions as a competitive orthosteric antagonist that directly blocks adenosine receptor binding sites, methylliberine acts as a negative allosteric modulator of adenosine receptors [3] [4]. This allosteric modulation represents a more subtle approach to receptor interaction, where methylliberine binds to a site distinct from the adenosine binding pocket and induces conformational changes that reduce receptor sensitivity to adenosine [3].

The negative allosteric modulation mechanism employed by methylliberine produces less aggressive receptor blockade compared to the direct competitive antagonism exhibited by caffeine [4]. This difference in binding mechanism has significant implications for the compound's pharmacological profile and may explain why methylliberine appears to provide stimulant effects without some of the adverse hemodynamic effects commonly associated with caffeine . The allosteric modulation approach allows for more nuanced control of adenosine signaling, potentially maintaining some degree of adenosine receptor function while reducing overall adenosine sensitivity [3].

Research suggests that methylliberine's effects on adenosine signaling may be more transient than those of caffeine, with the compound exhibiting a significantly shorter half-life of approximately 1.4 hours compared to caffeine's 4-5 hour half-life [1] [6]. This rapid clearance may contribute to the compound's ability to provide acute stimulant effects without prolonged adenosine receptor blockade [7]. The shorter duration of action may also reduce the potential for tolerance development that is commonly observed with chronic caffeine consumption [8].

CompoundReceptor Interaction TypeMechanismHalf-life (hours)
CaffeineCompetitive antagonistDirect orthosteric binding4-5
MethylliberineNegative allosteric modulatorAllosteric modulation1.4
TheacrineAdenosine receptor antagonistAdenosine receptor antagonism20-26

Comparative Affinity for A1 vs. A2A Receptor Subtypes

While caffeine exhibits well-characterized differential binding affinities for adenosine receptor subtypes, with a higher affinity for A2A receptors (2.4 μM) compared to A1 receptors (12 μM), the specific binding affinities of methylliberine for these receptor subtypes have not been definitively established in published literature [9]. However, research indicates that caffeine and methylliberine likely differ in their affinity and selectivity for adenosine A1 and A2A receptors, which may result in different pharmacological effects [2].

The structural differences between methylliberine and caffeine suggest that their receptor subtype selectivity profiles may be distinct [2]. Methylliberine belongs to the methoxiuric acid class and differs from methylxanthines by possessing an additional oxygen atom and distinct methylation patterns . These structural modifications may influence how the compound interacts with different adenosine receptor subtypes and could potentially alter the balance between A1 and A2A receptor modulation compared to caffeine .

The lack of published binding affinity data for methylliberine represents a significant gap in the current understanding of this compound's molecular pharmacology [1]. Future research is needed to establish precise Ki or IC50 values for methylliberine at A1 and A2A receptor subtypes to better understand its receptor selectivity profile and how this compares to the well-established binding characteristics of caffeine and theacrine [2].

ParameterCaffeineMethylliberineResearch Status
A1 Receptor Affinity12 μMNot determinedRequires investigation
A2A Receptor Affinity2.4 μMNot determinedRequires investigation
Selectivity Ratio (A1/A2A)5.0UnknownFuture research needed

Dopaminergic and Glutamatergic System Interactions

Methylliberine's interaction with dopaminergic systems represents an important aspect of its pharmacological profile, though the specific molecular mechanisms remain incompletely characterized [10]. Research suggests that methylliberine may impact neurotransmitter systems including dopamine and norepinephrine, which are crucial for mood, focus, and energy regulation [10]. However, current evidence indicates that there is no substantial evidence that methylliberine augments dopamine receptors in a way that is distinct from caffeine, contrary to some commercial claims [1].

The compound's effects on dopaminergic signaling may occur indirectly through its modulation of adenosine receptors, as adenosine and dopamine systems exhibit complex interactions in the central nervous system [10]. Adenosine receptor antagonism can influence dopamine release and dopaminergic neurotransmission, particularly in brain regions such as the striatum where adenosine A2A receptors are co-localized with dopamine D2 receptors [9]. The negative allosteric modulation of adenosine receptors by methylliberine may therefore indirectly influence dopaminergic signaling pathways [3].

Regarding glutamatergic system interactions, the available research on methylliberine's effects on glutamate neurotransmission is limited [11]. While glutamine serves as a precursor to the excitatory neurotransmitter glutamate, and some purine alkaloids can influence glutamatergic signaling, specific data on methylliberine's interactions with glutamate receptors or glutamate-glutamine cycling are not well-established in the current literature [11] [12]. The compound's structural similarity to other purine alkaloids suggests potential for glutamatergic system modulation, but this requires further investigation to establish definitive mechanisms [11].

Neurotransmitter SystemMethylliberine InteractionEvidence LevelMechanism
DopaminergicIndirect modulationLimitedVia adenosine receptor effects
GlutamatergicUnknownInsufficientRequires investigation
NorepinephrinePotential modulationTheoreticalIndirect effects suggested

Synergistic and Antagonistic Effects with Caffeine/Theacrine

The pharmacokinetic interaction between methylliberine and caffeine represents one of the most well-documented aspects of methylliberine's molecular pharmacology [6] [13]. Co-administration of methylliberine with caffeine results in a significant pharmacokinetic interaction that is not reciprocal [6]. Specifically, methylliberine increases caffeine's half-life from approximately 7.2 hours to 15 hours, while simultaneously decreasing caffeine's oral clearance from 41.9 L/h to 17.1 L/h [6] [13].

This interaction is likely mediated through methylliberine's inhibition of the CYP1A2 enzyme, which is the primary cytochrome P450 isoform responsible for caffeine metabolism [6] [13]. The inhibition of CYP1A2 by methylliberine reduces the rate at which caffeine is metabolized, leading to prolonged caffeine exposure and extended pharmacological effects [13]. This mechanism suggests that methylliberine has the potential to interact with other drugs whose elimination depends on CYP1A2 [13].

The interaction with theacrine appears to be less pronounced than the caffeine interaction [6]. When methylliberine is co-administered with theacrine, the pharmacokinetic parameters of methylliberine remain largely unchanged, suggesting minimal mutual interference between these two compounds [6]. However, some evidence suggests that methylliberine may increase the half-life of theacrine by approximately two-fold, though this interaction requires further investigation [13].

The differential peak plasma concentration times of these compounds may contribute to synergistic effects when used in combination [7]. Methylliberine reaches peak plasma concentrations within 0.6-0.9 hours, caffeine peaks at approximately 1.1 hours, and theacrine peaks at 1.4 hours [7]. This staggered timing may allow for sustained stimulatory effects over an extended period, with methylliberine providing rapid onset effects, caffeine contributing intermediate duration activity, and theacrine offering prolonged effects [7].

Interaction ParameterCaffeine AloneCaffeine + MethylliberineFold Change
Half-life (hours)7.215.02.1× increase
Oral Clearance (L/h)41.917.10.41× decrease
Area Under Curve30.570.82.3× increase
Maximum Concentration4404581.04× (minimal change)

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

224.09094026 g/mol

Monoisotopic Mass

224.09094026 g/mol

Boiling Point

283.5±50.0 °C(Predicted)

Heavy Atom Count

16

Density

1.44±0.1 g/cm3(Predicted)

Melting Point

186-197 °C

UNII

RY9AJC5PA7

Wikipedia

Methylliberine

Dates

Modify: 2024-04-14

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